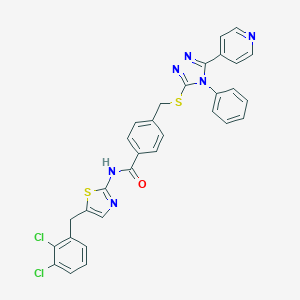![molecular formula C28H26FN3O3S B285928 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in lab experiments is its unique structure and properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. One direction is to further study the mechanism of action of this compound and identify specific targets for its activity. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion:
In conclusion, 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has unique structure and properties that make it a promising candidate for the development of new drugs. Further research is needed to fully explore its potential applications and optimize its synthesis method.
Synthesemethoden
The synthesis of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction between 4-(4-fluorophenyl)-1-piperazine and 5-bromo-2-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with benzyl bromide and thiosemicarbazide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of 5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione make it a promising candidate for the development of new drugs. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C28H26FN3O3S |
|---|---|
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
(5E)-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C28H26FN3O3S/c29-23-8-10-24(11-9-23)31-16-14-30(15-17-31)20-32-27(33)26(36-28(32)34)18-21-6-12-25(13-7-21)35-19-22-4-2-1-3-5-22/h1-13,18H,14-17,19-20H2/b26-18+ |
InChI-Schlüssel |
QUSCIVOLDWTYKF-NLRVBDNBSA-N |
Isomerische SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=O)C5=CC=C(C=C5)F |
SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)


![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)
![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)
![2-{[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B285880.png)
![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)